Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl pyridin-3-ylcarbamate (CAS 6276-11-5). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectra, explains the rationale behind experimental choices, and synthesizes the data to build a cohesive, validated structural profile of the molecule. By grounding our analysis in fundamental principles and authoritative data, this guide serves as a practical reference for the comprehensive characterization of this important heterocyclic building block.
Introduction: The Molecular Profile of Ethyl Pyridin-3-ylcarbamate
Ethyl pyridin-3-ylcarbamate is a bifunctional organic molecule incorporating a pyridine ring, a secondary amine, and a carbamate ester. This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry and a key building block in medicinal chemistry for the development of novel therapeutic agents. Its structure, with both hydrogen bond donor (N-H) and acceptor (pyridine nitrogen, carbonyl oxygen) sites, allows for diverse molecular interactions critical in drug-receptor binding.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic analysis provides the necessary evidence to verify molecular identity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete analytical portrait of the molecule.
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C1 [label="C", pos="0,1!", color="#202124"];
C2 [label="C", pos="-0.87,0.5!", color="#202124"];
N3 [label="N", pos="-0.87,-0.5!", color="#4285F4"];
C4 [label="C", pos="0,-1!", color="#202124"];
C5 [label="C", pos="0.87,-0.5!", color="#202124"];
C6 [label="C", pos="0.87,0.5!", color="#202124"];
N7 [label="N", pos="-1.7,1.2!", color="#4285F4"];
C8 [label="C", pos="-2.5,1.9!", color="#202124"];
O9 [label="O", pos="-2.3,2.9!", color="#EA4335"];
O10 [label="O", pos="-3.6,1.5!", color="#EA4335"];
C11 [label="C", pos="-4.5,2.2!", color="#202124"];
C12 [label="C", pos="-5.4,1.5!", color="#202124"];
// Hydrogen nodes
H1 [label="H", pos="-1.5,-0.9!", color="#5F6368"];
H2 [label="H", pos="0,-1.7!", color="#5F6368"];
H3 [label="H", pos="1.5,-0.9!", color="#5F6368"];
H4 [label="H", pos="1.5,0.9!", color="#5F6368"];
H_N7 [label="H", pos="-1.5,1.9!", color="#5F6368"];
H_C11_1 [label="H", pos="-4.7,2.9!", color="#5F6368"];
H_C11_2 [label="H", pos="-4.3,2.9!", color="#5F6368"];
H_C12_1 [label="H", pos="-5.6,0.8!", color="#5F6368"];
H_C12_2 [label="H", pos="-6.1,2.0!", color="#5F6368"];
H_C12_3 [label="H", pos="-5.2,0.8!", color="#5F6368"];
// Number labels for carbons
L_C1 [label="2", pos="-0.1,1.3!", fontcolor="#34A853"];
L_C2 [label="3", pos="-1.2,0.7!", fontcolor="#34A853"];
L_C4 [label="4", pos="-0.3,-1.2!", fontcolor="#34A853"];
L_C5 [label="5", pos="1.2,-0.7!", fontcolor="#34A853"];
L_C6 [label="6", pos="1.2,0.7!", fontcolor="#34A853"];
L_C8 [label="C=O", pos="-2.9,1.9!", fontcolor="#34A853"];
L_C11 [label="CH₂", pos="-4.8,2.2!", fontcolor="#34A853"];
L_C12 [label="CH₃", pos="-5.7,1.5!", fontcolor="#34A853"];
// Bonds
C1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C2 -- N7; N7 -- C8; C8 -- O9 [style=double]; C8 -- O10; O10 -- C11; C11 -- C12;
// Hydrogen bonds
C4 -- H2; C5 -- H3; C6 -- H4; N3 -- H1; N7 -- H_N7;
C11 -- H_C11_1; C11 -- H_C11_2;
C12 -- H_C12_1; C12 -- H_C12_2; C12 -- H_C12_3;
}
end_dot
Figure 1: Structure of Ethyl pyridin-3-ylcarbamate with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and confirm the structure.
Experimental Protocol: NMR Sample Preparation
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. For compounds with lower solubility or to observe N-H protons without exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl pyridin-3-ylcarbamate.
-
Dissolution: Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). Its inclusion allows for accurate calibration of the chemical shift axis.
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Acquisition: Record the spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.
Table 1: ¹H NMR Data for Ethyl pyridin-3-ylcarbamate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.45 | Doublet (d) | 1H | ~2.3 Hz | H-2 |
| ~8.42 | Doublet of Doublets (dd) | 1H | ~4.7, 1.4 Hz | H-6 |
| ~7.48 | Doublet of Doublets of Doublets (ddd) | 1H | ~8.4, 2.7, 1.4 Hz | H-4 |
| ~7.17 | Doublet of Doublets (dd) | 1H | ~8.4, 4.7 Hz | H-5 |
| ~4.22 | Quartet (q) | 2H | ~7.1 Hz | -O-CH₂ -CH₃ |
| ~1.23 | Triplet (t) | 3H | ~7.1 Hz | -O-CH₂-CH₃ |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is referenced from analogous compounds.[1]
Interpretation & Causality:
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Pyridine Ring Protons (δ 7.1-8.5 ppm): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the nitrogen atom and the aromatic ring current.
-
H-2 and H-6: These protons are adjacent to the electronegative nitrogen, causing them to be the most deshielded. Their specific positions and multiplicities are determined by their coupling to neighboring protons.
-
H-4 and H-5: These protons appear further upfield relative to H-2 and H-6, consistent with their positions on the pyridine ring. The complex splitting patterns (e.g., ddd for H-4) arise from coupling to multiple, non-equivalent neighboring protons, providing definitive structural information.
-
Ethyl Group Protons (δ 1.2-4.3 ppm): This is a classic ethyl ester pattern.
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Methylene (-O-CH₂-): The quartet at ~4.22 ppm is characteristic of a CH₂ group adjacent to both an oxygen atom (deshielding) and a methyl group (coupling). The splitting into a quartet is due to the three neighboring protons of the methyl group (n+1 rule, 3+1=4).
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Methyl (-CH₃): The triplet at ~1.23 ppm is due to the terminal methyl group. It is shifted upfield as it is further from the electronegative oxygen. Its signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).
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Carbamate Proton (-NH-): The N-H proton signal can be broad and its chemical shift is highly variable depending on solvent, concentration, and temperature. In CDCl₃, it may be difficult to observe, while in DMSO-d₆, it typically appears as a distinct, sharp singlet around δ 9-10 ppm.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for Ethyl pyridin-3-ylcarbamate
| Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C =O (Carbamate) |
| ~149.0 | C-2 |
| ~148.8 | C-6 |
| ~135.3 | C-4 |
| ~134.7 | C-3 |
| ~123.5 | C-5 |
| ~61.5 | -O-CH₂ -CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
Note: Data referenced from similar structures and publicly available databases.[2]
Interpretation & Causality:
-
Carbonyl Carbon (δ ~153.0 ppm): The carbamate carbonyl carbon is significantly deshielded, appearing far downfield. This is a highly characteristic shift for this functional group.
-
Pyridine Ring Carbons (δ 123-150 ppm): The aromatic carbons resonate in the expected region. The carbons directly attached to the nitrogen (C-2, C-6) are typically the most deshielded. The carbon bearing the carbamate substituent (C-3) is also identifiable within this region.
-
Ethyl Group Carbons (δ 14-62 ppm):
-
Methylene (-O-CH₂-): The carbon directly attached to the ester oxygen is deshielded, appearing around δ 61.5 ppm.
-
Methyl (-CH₃): The terminal methyl carbon is the most shielded carbon in the molecule, resonating upfield at ~14.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for the rapid identification of key functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: IR Sample Preparation (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of solid Ethyl pyridin-3-ylcarbamate powder directly onto the ATR crystal.
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Pressure Application: Lower the press arm to ensure firm, consistent contact between the sample and the crystal.
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Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
IR Spectral Data & Interpretation
Table 3: Key IR Absorption Bands for Ethyl pyridin-3-ylcarbamate
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3330 | Medium, Sharp | N-H Stretch | Secondary Amine (Carbamate) |
| ~3060 | Medium-Weak | C-H Stretch | Aromatic (Pyridine) |
| ~2980 | Medium-Weak | C-H Stretch | Aliphatic (Ethyl group) |
| ~1700-1750 | Strong, Sharp | C=O Stretch | Carbamate Ester |
| ~1540 | Medium-Strong | N-H Bend / C-N Stretch | Amide II Band |
| ~1250 | Strong | C-O Stretch | Ester |
Note: Frequencies are approximate and sourced from general correlation tables and data from analogous compounds.[3]
Interpretation & Causality:
-
N-H Stretch (~3330 cm⁻¹): The sharp peak in this region is a definitive indicator of the N-H bond in the carbamate linkage. Its position suggests some degree of hydrogen bonding.
-
C=O Stretch (~1700-1750 cm⁻¹): This is typically the most intense and prominent peak in the spectrum. Its high frequency and strong intensity are characteristic of a carbonyl group, and its specific location is consistent with a carbamate ester.[3]
-
C-H Stretches (2980-3060 cm⁻¹): The spectrum shows two types of C-H stretches: those just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic ethyl group.
-
"Fingerprint Region" (<1600 cm⁻¹): This region contains a complex series of absorptions, including the characteristic C-O stretch of the ester group (~1250 cm⁻¹) and the N-H bending vibration (~1540 cm⁻¹). These bands, while sometimes difficult to assign individually, collectively provide a unique fingerprint for the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: MS Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile, thermally stable small molecules.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through the capillary column and be separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of EI causes the molecular ion to be a radical cation, which is often unstable and fragments in a predictable manner.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
MS Data & Interpretation
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol [4]
-
Monoisotopic Mass: 166.07 Da[5]
Table 4: Expected Mass Spectrometry Fragments for Ethyl pyridin-3-ylcarbamate
| m/z | Proposed Fragment | Notes |
| 166 | [C₈H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |
| 121 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 107 | [C₆H₅N₂]⁺ | Further fragmentation, potentially loss of CO |
| 94 | [C₅H₆N₂]⁺• | Aminopyridine radical cation |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
Note: Fragmentation is predicted based on established chemical principles.[6]
Interpretation & Fragmentation Pathway:
The mass spectrum is expected to show a clear molecular ion peak at m/z 166, confirming the molecular weight.[4] The fragmentation pattern provides corroborating structural evidence. A primary and highly probable fragmentation pathway involves the cleavage of the ester group, a common route for carbamates and esters.[6]
dot
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M [label="[M]⁺•\nm/z = 166"];
F1 [label="[M - •OCH₂CH₃]⁺\nm/z = 121"];
F2 [label="[M - C₂H₅O• - CO]⁺\nm/z = 93"];
F3 [label="[C₅H₄N]⁺\nm/z = 78"];
M -> F1 [label="- •OC₂H₅"];
F1 -> F2 [label="- CO"];
F2 -> F3 [label="- NH"];
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Figure 2: A plausible fragmentation pathway for Ethyl pyridin-3-ylcarbamate under EI-MS.
-
Molecular Ion (m/z 166): The peak corresponding to the intact molecule minus one electron.
-
Loss of Ethoxy Radical (m/z 121): A common fragmentation is the alpha-cleavage at the ester, resulting in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), yielding a stable acylium ion.
-
Loss of Carbon Monoxide (m/z 93): The resulting fragment at m/z 121 can then lose a neutral molecule of carbon monoxide (CO, 28 Da).
-
Formation of Pyridyl Cation (m/z 78): Further fragmentation can lead to the formation of the pyridyl cation or related ions.
Conclusion: A Synthesized Spectroscopic Profile
The collective spectroscopic data provides an unambiguous and self-validating confirmation of the structure of Ethyl pyridin-3-ylcarbamate.
-
NMR spectroscopy definitively maps the carbon-hydrogen framework, confirming the presence and connectivity of the pyridine ring and the ethyl carbamate side chain.
-
IR spectroscopy provides rapid and clear evidence for the key functional groups: the N-H bond, the strong C=O of the carbamate, and the aromatic and aliphatic C-H bonds.
-
Mass spectrometry confirms the precise molecular weight of 166.18 g/mol and shows a fragmentation pattern consistent with the proposed structure, notably the characteristic loss of the ethoxy group.
Together, these techniques form the cornerstone of analytical characterization, ensuring the identity, purity, and structural integrity of Ethyl pyridin-3-ylcarbamate for its application in research and development.
References
-
Title: Supporting Information - Wiley-VCH
Source: Wiley-VCH
URL: [Link]
-
Title: ethyl N-(pyridin-3-yl)carbamate | C8H10N2O2 | CID 235275
Source: PubChem
URL: [Link]
-
Title: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967)
Source: Human Metabolome Database
URL: [Link]
-
Title: Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative
Source: Oriental Journal of Chemistry
URL: [Link]
-
Title: Ethyl n-(pyridin-3-yl)carbamate (C8H10N2O2)
Source: PubChemLite
URL: [Link]
-
Title: Supporting Information
Source: Royal Society of Chemistry
URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns
Source: Chemistry LibreTexts
URL: [Link]
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